molecular formula C15H19N7O B12162756 1,3,6-trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3,6-trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12162756
M. Wt: 313.36 g/mol
InChI Key: WRTYGMZLALMXSW-UHFFFAOYSA-N
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Description

1,3,6-Trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with three methyl groups at positions 1, 3, and 4. The carboxamide group at position 4 is linked to a 1,2,4-triazole moiety bearing an isopropyl substituent.

Properties

Molecular Formula

C15H19N7O

Molecular Weight

313.36 g/mol

IUPAC Name

1,3,6-trimethyl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H19N7O/c1-7(2)12-17-15(20-19-12)18-14(23)10-6-8(3)16-13-11(10)9(4)21-22(13)5/h6-7H,1-5H3,(H2,17,18,19,20,23)

InChI Key

WRTYGMZLALMXSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NNC(=N3)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be achieved through a multi-step process involving the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the triazole ring and the subsequent addition of the carboxamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

1,3,6-trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1,3,6-trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Pyrazolo[3,4-b]pyridines have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of specific enzymes critical for microbial survival .

Anti-inflammatory Effects

In preclinical models, compounds with similar structures have shown promise in reducing inflammation markers. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Anticancer Research

A study published in Molecules highlighted the synthesis of various pyrazolo[3,4-b]pyridine derivatives and their evaluation against cancer cell lines. The results indicated that certain modifications to the pyrazole ring significantly enhanced anticancer activity .

Case Study 2: Antimicrobial Activity

Another research article focused on the synthesis of new derivatives based on pyrazolo[3,4-b]pyridine scaffolds. These compounds were tested against multidrug-resistant bacterial strains and showed promising results in inhibiting bacterial growth .

Comparative Data Table

Application AreaCompound TypeKey Findings
Anticancer ActivityPyrazolo[3,4-b]pyridine derivativesInduces apoptosis in cancer cell lines
Antimicrobial ActivityPyrazolo[3,4-b]pyridine derivativesEffective against multidrug-resistant bacteria
Anti-inflammatoryPyrazolo[3,4-b]pyridine derivativesReduces inflammatory markers in preclinical models

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences:

Compound Name Core Structure Substituents Functional Groups Molecular Weight (g/mol)
Target Compound Pyrazolo[3,4-b]pyridine 1,3,6-trimethyl Carboxamide, triazole (isopropyl) ~396.4 (estimated)
3-(4-Chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Pyrazolo[3,4-b]pyridine 1-methyl, 4-methylthio, 6-phenyl Carboxylate ester, chlorophenyl ~453.9
1-Methyl-3-phenyl-1H-pyrazol-5-amine Pyrazole 1-methyl, 3-phenyl Amine ~173.2

Key Observations:

Heterocyclic Core: The target compound’s pyrazolo[3,4-b]pyridine core distinguishes it from simpler pyrazole derivatives (e.g., 1-methyl-3-phenyl-1H-pyrazol-5-amine), which lack fused aromatic systems. This core enhances π-π stacking interactions in biological targets compared to monocyclic pyrazoles .

Substituent Effects : The 1,3,6-trimethyl substitution on the pyrazolo[3,4-b]pyridine core may increase lipophilicity relative to analogs like 3-(4-chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, which has bulkier aryl and thioether groups.

Biological Activity

The compound 1,3,6-trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure consisting of a pyrazolo[3,4-b]pyridine core linked to a triazole moiety. The presence of various functional groups contributes to its biological activity.

Key Functional Groups

  • Pyrazolo[3,4-b]pyridine : Known for its role in kinase inhibition.
  • Triazole : Often associated with antifungal and anticancer properties.

Anticancer Properties

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as anticancer agents. For instance, compounds with similar scaffolds have demonstrated significant inhibitory effects on various cancer cell lines by targeting cyclin-dependent kinases (CDKs).

The anticancer activity is primarily attributed to:

  • Inhibition of CDKs : Compounds have shown IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9 respectively, indicating strong antiproliferative effects on cancer cells such as HeLa and HCT116 .
  • Induction of Apoptosis : Studies have reported that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.

Antimicrobial Activity

The pyrazolo[3,4-b]pyridine derivatives also exhibit antimicrobial properties. Research has indicated that modifications in the structure can enhance their effectiveness against various pathogens.

Case Study: Antifungal Activity

A derivative with a similar structure was tested against fungal strains and showed potent inhibition rates compared to standard antifungal agents .

Antiparasitic Activity

Emerging data suggests that compounds from this family may possess antitrypanosomal activity. For example, certain analogs demonstrated effective inhibition against Trypanosoma cruzi, the causative agent of Chagas disease .

Summary of Biological Activities

Activity TypeMechanism/TargetIC50 ValuesReferences
AnticancerCDK inhibition0.36 - 1.8 µM
AntimicrobialInhibition of fungal growthPotent
AntiparasiticTrypanosomal inhibitionEffective

Case Studies

  • Anticancer Efficacy : A study involving a related compound demonstrated significant tumor growth inhibition in MCF-7 breast cancer models, with mechanisms involving cell cycle arrest and apoptosis induction.
  • Antifungal Studies : Another investigation revealed that specific derivatives could effectively inhibit the growth of Candida species in vitro, suggesting potential for therapeutic application in fungal infections.

Molecular Docking Studies

Molecular docking has been employed to elucidate the binding interactions between these compounds and their biological targets. This approach provides insights into their selectivity and efficacy as inhibitors.

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